molecular formula C23H25ClN6OS B12700734 N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide CAS No. 76213-94-0

N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide

Cat. No.: B12700734
CAS No.: 76213-94-0
M. Wt: 469.0 g/mol
InChI Key: HMQPYUOIUSLRKH-UHFFFAOYSA-N
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Description

This compound (CAS: 88329-88-8) is a benzothiazole-based azo dye, structurally characterized by a 6-chlorobenzothiazole moiety linked via an azo (–N=N–) group to a phenyl ring substituted with a pentylamino-2-cyanoethyl chain and an acetamide group. It is commercially designated as Disperse Red 206, primarily used in textile dyeing for synthetic fibers like polyester due to its chromophoric azo group and hydrophobic substituents enhancing solubility in non-polar matrices .

Properties

CAS No.

76213-94-0

Molecular Formula

C23H25ClN6OS

Molecular Weight

469.0 g/mol

IUPAC Name

N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(pentyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H25ClN6OS/c1-3-4-5-12-30(13-6-11-25)18-8-10-19(21(15-18)26-16(2)31)28-29-23-27-20-9-7-17(24)14-22(20)32-23/h7-10,14-15H,3-6,12-13H2,1-2H3,(H,26,31)

InChI Key

HMQPYUOIUSLRKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide typically involves a multi-step process. One common method includes the diazotization of 6-chlorobenzothiazole-2-amine followed by coupling with a substituted aniline derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

    Diazotization: The 6-chlorobenzothiazole-2-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-[(2-cyanoethyl)pentylamino]phenyl]acetamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, converting the compound into corresponding amines. Common reducing agents include sodium dithionite and zinc dust in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium dithionite, zinc dust.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Corresponding amines from the cleavage of the azo bond.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo bond can also undergo metabolic reduction, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo-Linked Acetamides

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide (CAS: 86190-47-8)
  • Structural Differences: Features a 2-chloro-4-nitrophenyl azo group and a branched (1-methylpropyl)amino chain.
  • Properties :
    • Molecular weight: 389.84 g/mol (vs. ~470–500 g/mol for the target compound).
    • Higher density (1.32 g/cm³) due to nitro group presence.
    • Nitro groups increase photostability but elevate toxicity risks (e.g., mutagenicity) .
  • Applications : Primarily a dye intermediate; nitro groups enhance color fastness but limit biocompatibility compared to the target compound .
N-[5-[2-(Acetyloxy)ethylamino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]acetamide (CAS: 28462-17-1)
  • Structural Differences: Contains a 2-chloro-4-nitrophenyl azo group, acetyloxyethyl, and cyanoethylamino substituents.
  • Properties :
    • Molecular weight: 472.89 g/mol.
    • LogP = 4.01, indicating higher lipophilicity than the target compound.
    • Nitro groups improve UV stability but increase environmental persistence .
  • Applications : Used in high-performance liquid chromatography (HPLC) analysis due to distinct separation properties .

Toxicity and Environmental Impact

  • Target Compound: The 6-chlorobenzothiazole and cyanoethyl groups reduce acute toxicity compared to nitro- or bromo-substituted analogs. Decomposition emits Cl⁻, which is less hazardous than NOx or Br⁻ .
  • Nitro-Substituted Analogs (e.g., CAS 86190-47-8): Exhibit mutagenicity (e.g., Salmonella assay positive at 6.25 mg/L) .

Physicochemical Properties

Property Target Compound (CAS 88329-88-8) CAS 86190-47-8 CAS 28462-17-1
Molecular Weight ~500 g/mol (estimated) 389.84 g/mol 472.89 g/mol
Boiling Point >600°C (estimated) 631.7°C Not reported
LogP ~3.5–4.0 (estimated) Not reported 4.01
Key Substituents Chloro, cyanoethyl-pentylamino Nitro, 1-methylpropyl Nitro, acetyloxyethyl

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